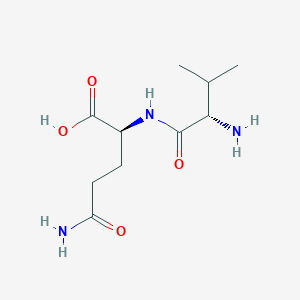

H-Val-Gln-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N3O4 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |

InChI Key |

XXDVDTMEVBYRPK-XPUUQOCRSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

sequence |

VQ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of H-Val-Gln-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-Gln-OH, also known as Valyl-glutamine, is a dipeptide composed of the amino acids L-valine and L-glutamine. Dipeptides are of significant interest in drug development and various fields of biomedical research due to their role as signaling molecules, their potential as therapeutic agents, and their involvement in cellular metabolism. Understanding the physicochemical properties of this compound is fundamental for its synthesis, formulation, and for elucidating its biological function and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological pathway information.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. For comparative purposes, the properties of its constituent amino acids, L-valine and L-glutamine, are also included.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | PubChem[1] |

| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem[1] |

| Molecular Weight | 245.28 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | PubChem[1] |

| InChI Key | XXDVDTMEVBYRPK-XPUUQOCRSA-N | PubChem[1] |

| Computed LogP | -3.65 | PubChem |

| Physical Description | Solid | Human Metabolome Database (HMDB) |

Table 2: Experimental Physicochemical Properties of Constituent Amino Acids

| Property | L-Valine | L-Glutamine |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₀N₂O₃ |

| Molecular Weight | 117.15 g/mol | 146.14 g/mol |

| Melting Point | 315 °C (decomposes) | 185 °C (decomposes) |

| Water Solubility | 88.5 g/L at 25 °C | 36 g/L at 25 °C |

| pKa (α-carboxyl) | 2.29 | 2.17 |

| pKa (α-amino) | 9.74 | 9.13 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of dipeptides like this compound are crucial for research and development. Below are protocols for measuring melting point, water solubility, and pKa values.

Determination of Melting Point using Fast Scanning Calorimetry (FSC)

Many peptides decompose upon heating, making traditional melting point determination challenging. Fast Scanning Calorimetry (FSC) is a suitable alternative.

Methodology:

-

Sample Preparation: A minute amount of the dipeptide is placed on the sensor of the Fast Scanning Calorimeter.

-

Instrumentation: A Mettler Toledo Flash DSC1 or equivalent, equipped with a thin-film chip sensor, is utilized.

-

Measurement Procedure: The measurement is typically divided into three stages:

-

Initial Heating: The sample is rapidly heated to a temperature above its expected melting point to erase its thermal history.

-

Controlled Cooling: The sample is cooled at a controlled, high rate to promote crystallization.

-

Measurement Heating: The sample is heated at a high, controlled rate, and the heat flow is measured as a function of temperature. The melting point is identified as the peak of the melting endotherm.

-

-

Data Analysis: The onset temperature of the melting peak is extrapolated as a function of the heating rate to obtain the melting temperature at a zero heating rate.

Determination of Water Solubility using Gravimetric Method

The gravimetric method is a straightforward approach to determine the solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container (e.g., an Eppendorf tube).

-

Equilibration: The mixture is agitated (e.g., shaken at a constant speed) at a controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is centrifuged to pellet the undissolved solid.

-

Sample Collection: A known volume of the clear supernatant is carefully collected.

-

Solvent Evaporation: The solvent from the collected supernatant is evaporated under controlled conditions (e.g., using a vacuum concentrator or by drying in an oven at a temperature that does not degrade the solute).

-

Mass Determination: The mass of the remaining solid is accurately weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration Setup: A known volume of the dipeptide solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The strong base is added to the dipeptide solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve. The isoelectric point (pI) can be calculated from the pKa values of the ionizable groups.

Biological Context: Glutamine and mTOR Signaling

While specific signaling pathways directly initiated by this compound are not well-documented, the biological activity of its constituent amino acid, glutamine, is extensive. Glutamine plays a critical role in cellular metabolism and signaling, particularly through the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.

Glutamine enters the cell via transporters and is converted to glutamate, which can then be further metabolized to α-ketoglutarate, a key intermediate in the TCA cycle. This metabolic flux is sensed by the mTORC1 complex. The activation of mTORC1 by glutamine and other amino acids leads to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of the dipeptide this compound. While specific experimental data for the dipeptide are limited, the properties of its constituent amino acids offer valuable insights. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to characterize this and other dipeptides. Furthermore, the contextualization of glutamine's role in the critical mTOR signaling pathway highlights the potential biological significance of this compound and underscores the importance of further research into its specific functions.

References

Valyl-Glutamine: A Technical Overview of its Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-glutamine (Val-Gln), a dipeptide composed of the amino acids valine and glutamine, is a molecule of increasing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and analytical characterization. While specific research on the biological activities and drug development applications of Valyl-glutamine is still emerging, this document consolidates the available information and draws parallels from the well-established roles of its constituent amino acids and related dipeptides to highlight its potential.

Chemical Identity and Properties

L-Valyl-L-glutamine is identified by the CAS Number 42854-54-6 . Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42854-54-6 | PubChem |

| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem |

| Molecular Weight | 245.28 g/mol | PubChem |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | PubChem |

| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | PubChem |

| InChI Key | XXDVDTMEVBYRPK-XPUUQOCRSA-N | PubChem |

Synthesis of Valyl-Glutamine

Proposed Chemical Synthesis Workflow

A common strategy for dipeptide synthesis involves the use of protecting groups to prevent unwanted side reactions, followed by coupling of the amino acids and subsequent deprotection.

Caption: Proposed chemical synthesis workflow for L-Valyl-L-Glutamine.

Experimental Protocol (Hypothetical):

-

Protection of L-Valine: The amino group of L-valine is protected, for example, with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate in a suitable solvent like dioxane/water at a controlled pH.

-

Protection of L-Glutamine: The carboxyl group of L-glutamine is protected, for instance, as a methyl or benzyl ester by reacting with the corresponding alcohol under acidic conditions.

-

Activation and Coupling: The carboxyl group of the N-protected L-valine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane or dimethylformamide. The C-protected L-glutamine is then added to the reaction mixture to form the protected dipeptide.

-

Deprotection: The protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and a benzyl ester can be removed by hydrogenolysis. The methyl ester can be cleaved by saponification.

-

Purification: The final product, L-Valyl-L-glutamine, is purified using techniques such as recrystallization or chromatography.

Potential Enzymatic Synthesis

Enzymatic synthesis offers a greener and more specific alternative to chemical synthesis. Enzymes like ligases or proteases (under specific conditions) can be employed.

Caption: Potential enzymatic synthesis pathway for L-Valyl-L-Glutamine.

Experimental Protocol (Conceptual):

Based on protocols for similar dipeptides, a possible enzymatic synthesis could involve:

-

Substrate Preparation: L-valine is used in an esterified form (e.g., methyl ester) as the acyl donor, and L-glutamine serves as the nucleophile.

-

Enzymatic Reaction: A suitable enzyme, such as an L-amino acid ligase or a protease with synthetic activity (e.g., papain or alcalase), is added to a buffered solution containing the substrates. The reaction conditions (pH, temperature, substrate ratio) would need to be optimized for maximal yield.

-

Reaction Monitoring and Termination: The progress of the reaction is monitored by a suitable analytical technique like HPLC. Once the reaction reaches equilibrium or the desired conversion, the enzyme is denatured (e.g., by heat) or removed.

-

Product Purification: The product, L-Valyl-L-glutamine, is purified from the reaction mixture, which may contain unreacted substrates and by-products, using chromatographic methods.

Analytical Methods for Quantification

Accurate quantification of Valyl-glutamine is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol (General HPLC Method):

A general HPLC method for the analysis of Valyl-glutamine can be adapted from established methods for amino acid and dipeptide analysis.

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). |

| Detection | UV detection at a low wavelength (e.g., 210-220 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity. |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

| Standard Preparation | A standard curve is generated using known concentrations of purified Valyl-glutamine. |

Stability and Biological Significance

Stability

A study on the degradation kinetics of several glutamine-containing dipeptides, including Valyl-glutamine, in aqueous solutions revealed that their stability is influenced by the N-terminal amino acid. The degradation rate constants decreased in the order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln. This indicates that Valyl-glutamine is more stable than Gly-Gln and Ala-Gln in aqueous solutions.

Potential Biological Roles and Applications in Drug Development

While direct studies on the biological effects of Valyl-glutamine are limited, the known functions of its constituent amino acids provide a basis for its potential significance.

-

Nutritional Support: Glutamine is a crucial fuel for rapidly dividing cells, including enterocytes and immune cells. Dipeptides like Valyl-glutamine could serve as a more stable and soluble source of glutamine for parenteral and enteral nutrition.

-

Immune Modulation: Glutamine plays a vital role in immune function. Valyl-glutamine may exhibit immunomodulatory properties by delivering glutamine to immune cells.

-

Drug Delivery: Dipeptides can be recognized by specific transporters in the body, such as the PEPT1 transporter in the intestine. This suggests that Valyl-glutamine could potentially be explored as a carrier for targeted drug delivery.

Caption: Conceptual diagram of the potential biological roles of Valyl-Glutamine.

Future Perspectives

The field of dipeptide research is expanding, and Valyl-glutamine presents several avenues for future investigation. Key areas of interest include:

-

Optimization of Synthesis: Development of efficient and scalable synthesis protocols, particularly enzymatic methods, is crucial for making Valyl-glutamine more accessible for research.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Valyl-glutamine, as well as its specific biological effects in vivo.

-

Therapeutic Applications: Exploration of its potential in clinical nutrition, as an immunomodulatory agent, and in drug delivery systems could lead to novel therapeutic strategies.

This technical guide serves as a foundational resource for researchers and professionals interested in Valyl-glutamine. As more research is conducted, a clearer picture of its specific functionalities and applications will undoubtedly emerge.

H-Val-Gln-OH molecular weight and formula

An In-depth Technical Guide to H-Val-Gln-OH

This technical guide provides a detailed overview of the physicochemical properties of the dipeptide this compound, also known as Valyl-glutamine. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific endeavors where precise molecular data is essential.

Core Molecular Data

The fundamental characteristics of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [1][2] |

| Molecular Weight | 245.28 g/mol | [1][2] |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | [1] |

| CAS Number | 42854-54-6 | |

| Synonyms | Val-Gln, Valylglutamine, L-valyl-L-glutamine, VQ dipeptide | |

| Physical Description | Solid | |

| LogP | -3.65 (Extrapolated) |

Molecular Structure and Composition

This compound is a dipeptide composed of two amino acid residues, L-valine and L-glutamine, linked by a peptide bond. Understanding this fundamental structure is key to comprehending its biological function and chemical reactivity.

Further Research and Applications

As a dipeptide, this compound is of interest in various research areas, including its role as a metabolite. Its constituent amino acids, L-valine and L-glutamine, are fundamental components in protein biosynthesis. L-glutamine, in particular, plays a crucial role in cellular metabolism, including nucleotide synthesis and maintaining redox balance. The specific biological activities and potential therapeutic applications of the this compound dipeptide itself are subjects for ongoing scientific investigation.

Further in-depth analysis would require detailed experimental protocols for synthesis, purification, and biological assays, which are beyond the scope of this initial technical data sheet but can be developed based on specific research objectives.

References

The Biological Function of Valyl-glutamine: A Technical Guide for Researchers

Abstract

Valyl-glutamine (Val-Gln) is a dipeptide composed of the amino acids L-valine and L-glutamine. While research directly focusing on the specific biological functions of Valyl-glutamine is limited, its structural composition as a glutamine-containing dipeptide places it within a class of molecules with significant therapeutic and research applications. Glutamine dipeptides, such as Alanyl-glutamine and Glycyl-glutamine, are primarily utilized as highly stable and soluble sources of L-glutamine in clinical nutrition and cell culture. This guide synthesizes the available information on glutamine dipeptides to infer the biological roles and mechanisms of Valyl-glutamine, with a particular focus on its superior chemical stability. This document is intended for researchers, scientists, and drug development professionals interested in the application of stabilized glutamine derivatives.

Introduction: The Rationale for Glutamine Dipeptides

L-glutamine is the most abundant free amino acid in the human body and plays a crucial role in a multitude of physiological processes. It is a key substrate for nucleotide synthesis, a primary respiratory fuel for rapidly dividing cells such as enterocytes and lymphocytes, and a critical component in maintaining intestinal barrier function and immune response.[1][2] However, the utility of free L-glutamine in aqueous solutions, such as those used for parenteral nutrition and cell culture media, is hampered by its inherent instability. L-glutamine readily degrades into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[3]

To overcome these limitations, stable dipeptide forms of glutamine have been developed. These dipeptides, including Valyl-glutamine, offer enhanced stability and solubility, making them ideal for clinical and research applications where a reliable source of glutamine is essential.[4]

Physicochemical Properties and Stability

Valyl-glutamine, like other glutamine dipeptides, is a white, solid compound.[5] A key advantage of Valyl-glutamine is its enhanced stability in aqueous solutions compared to free L-glutamine and even other glutamine dipeptides.

Comparative Degradation Kinetics

A study on the degradation kinetics of five glutamine dipeptides in aqueous solution demonstrated that the rate of degradation is influenced by the N-terminal amino acid residue. The pseudo-first-order rate constants for degradation decrease in the following order: Glycyl-glutamine > Alanyl-glutamine > Leucyl-glutamine > Valyl-glutamine > Isoleucyl-glutamine. This indicates that Valyl-glutamine is one of the most stable glutamine dipeptides.

| Dipeptide | Degradation Rate Constant (Relative) |

| Glycyl-glutamine | Highest |

| Alanyl-glutamine | High |

| Leucyl-glutamine | Moderate |

| Valyl-glutamine | Low |

| Isoleucyl-glutamine | Lowest |

| Table 1: Comparative stability of glutamine dipeptides in aqueous solution. Data extrapolated from Arii et al., 1999. |

Biological Function and Mechanism of Action

The primary biological function of Valyl-glutamine is to serve as a stable and bioavailable precursor of L-glutamine and L-valine. The proposed mechanism of action involves cellular uptake of the intact dipeptide followed by intracellular hydrolysis.

Cellular Uptake and Transport

While specific transporters for Valyl-glutamine have not been identified, it is highly probable that it is transported into cells via peptide transporters such as PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides in various tissues, including the intestine, kidneys, and other cell types. The uptake of peptide-bound glutamine has been shown to be sodium-independent and stimulated by a proton gradient, which is characteristic of peptide transporters.

Intracellular Hydrolysis and Bioavailability

Once inside the cell, Valyl-glutamine is hydrolyzed by intracellular peptidases, releasing free L-glutamine and L-valine. These amino acids can then enter their respective metabolic pathways. This slow, intracellular release of glutamine is a key advantage, as it prevents the rapid accumulation of ammonia that can occur with free glutamine supplementation.

Figure 1: Proposed mechanism of Valyl-glutamine uptake and metabolism.

Downstream Signaling Pathways

The L-glutamine released from Valyl-glutamine is expected to influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism. A primary target of glutamine signaling is the mammalian target of rapamycin (mTOR) pathway. Glutamine metabolism is crucial for the activation of mTORC1, which in turn promotes protein synthesis and cell growth. By providing a sustained release of glutamine, Valyl-glutamine can support consistent mTOR signaling.

Figure 2: Role of Valyl-glutamine-derived glutamine in mTOR signaling.

Potential Therapeutic Applications

Based on the well-documented benefits of other glutamine dipeptides, Valyl-glutamine holds promise in several therapeutic areas.

Parenteral Nutrition

In critically ill patients, glutamine is considered a conditionally essential amino acid. Supplementation with glutamine dipeptides in parenteral nutrition has been shown to improve nitrogen balance, reduce the rate of infectious complications, and shorten hospital stays. The high stability of Valyl-glutamine makes it an excellent candidate for inclusion in parenteral nutrition formulations.

Cell and Tissue Culture

The stability of Valyl-glutamine also makes it a superior alternative to free L-glutamine in cell culture media. By preventing the buildup of toxic ammonia, it can enhance cell viability, extend culture duration, and improve the yield of biopharmaceutical products.

Experimental Protocols

Stability Analysis of Valyl-glutamine

Objective: To determine the degradation kinetics of Valyl-glutamine in aqueous solution.

Method: A stability-indicating high-performance liquid chromatographic (HPLC) assay can be employed.

-

Sample Preparation: Prepare solutions of Valyl-glutamine in buffers of varying pH.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).

-

Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

-

HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC system with UV detection. The mobile phase composition and gradient should be optimized to separate Valyl-glutamine from its degradation products.

-

Data Analysis: Plot the concentration of Valyl-glutamine against time to determine the degradation rate constant.

Figure 3: Workflow for Valyl-glutamine stability analysis.

Quantitative Analysis of Valyl-glutamine in Biological Samples

Objective: To quantify the concentration of Valyl-glutamine in biological matrices such as plasma or cell culture media.

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.

-

Sample Preparation: Precipitate proteins from the biological sample using a suitable agent (e.g., acetonitrile). Centrifuge to remove the precipitate.

-

LC Separation: Inject the supernatant onto a reverse-phase or HILIC column to chromatographically separate Valyl-glutamine from other components.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for Valyl-glutamine for quantification.

-

Quantification: Use a stable isotope-labeled internal standard of Valyl-glutamine to construct a calibration curve for accurate quantification.

Conclusion and Future Directions

Valyl-glutamine is a highly stable dipeptide that holds significant potential as a source of L-glutamine and L-valine in clinical and research settings. While its biological functions are inferred from the broader class of glutamine dipeptides, its superior stability warrants further investigation. Future research should focus on elucidating the specific transport mechanisms of Valyl-glutamine, its hydrolysis by cellular enzymes, and its direct effects on cellular signaling and metabolism. Comparative studies evaluating the efficacy of Valyl-glutamine against other glutamine dipeptides in various in vivo and in vitro models are crucial to fully realize its therapeutic and biotechnological potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glutamine metabolism and its physiologic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supramolecular Probes for Assessing Glutamine Uptake Enable Semi-Quantitative Metabolic Models in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of H-Val-Gln-OH in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Val-Gln-OH (Valyl-Glutamine) is emerging as a critical supplement in cell culture media, offering a stable and readily available source of both L-valine and L-glutamine. This guide provides a comprehensive overview of the metabolic fate of this compound in in vitro systems. We will delve into its cellular uptake, enzymatic hydrolysis, and the subsequent metabolic pathways of its constituent amino acids. This document will further explore the impact of this compound on key signaling networks, such as the mTOR pathway, and provide detailed experimental protocols for its analysis. All quantitative data is presented in structured tables, and complex biological processes are visualized through diagrams to facilitate a deeper understanding.

Introduction: The Rationale for Dipeptide Supplementation

L-glutamine is an essential amino acid for the proliferation and maintenance of most mammalian cells in culture, serving as a primary source of carbon and nitrogen.[1][2] However, its inherent instability in aqueous solutions leads to spontaneous degradation into pyroglutamate and ammonia.[3] The accumulation of ammonia can be toxic to cells, adversely affecting growth, viability, and protein production.[3] To circumvent this, stabilized dipeptides of glutamine have been developed. This compound provides a stable source of not only glutamine but also the essential branched-chain amino acid (BCAA) L-valine, which plays a crucial role in protein synthesis and energy metabolism.[4]

Cellular Uptake and Hydrolysis of this compound

The initial step in the metabolism of this compound is its transport into the cell, followed by hydrolysis into its constituent amino acids.

Cellular Uptake

Dipeptides are typically transported across the cell membrane by peptide transporters (PEPT). Once inside the cell, they are rapidly cleaved by intracellular peptidases. The uptake kinetics of dipeptides can vary between cell lines. While specific kinetic data for this compound is not widely available, studies on similar dipeptides and individual amino acids provide insights into the potential mechanisms. The uptake of L-valine, for instance, has been shown to be mediated by multiple transport systems with different affinities (Km values).

Intracellular Hydrolysis

Following uptake, this compound is hydrolyzed by cytosolic peptidases, releasing free L-valine and L-glutamine. This enzymatic cleavage is generally a rapid process, ensuring a sustained intracellular supply of these amino acids.

Experimental Workflow: Cellular Uptake and Metabolism of this compound

Caption: Experimental workflow for studying this compound metabolism.

Metabolic Fate of L-Valine and L-Glutamine

Once released, L-valine and L-glutamine enter their respective metabolic pathways, contributing to central carbon metabolism, protein synthesis, and cellular signaling.

L-Valine Metabolism

L-valine is a branched-chain amino acid that is primarily catabolized in the mitochondria. The initial step is transamination to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. Subsequent reactions convert isobutyryl-CoA to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. Valine metabolism is crucial for energy production, particularly in muscle tissue.

L-Glutamine Metabolism

L-glutamine is a versatile amino acid with numerous metabolic roles. It is a key anaplerotic substrate, replenishing TCA cycle intermediates. Glutamine is first converted to glutamate by glutaminase (GLS). Glutamate can then be converted to α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases, which directly enters the TCA cycle. Glutamine also serves as a nitrogen donor for the synthesis of nucleotides and other amino acids.

Diagram: Metabolic Pathways of Valine and Glutamine

Caption: Overview of this compound hydrolysis and subsequent metabolic pathways.

Impact on Cellular Signaling: The mTOR Pathway

Both valine and glutamine are known to influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

The mTOR complex 1 (mTORC1) is activated by amino acids. Leucine, another BCAA, is a potent activator of mTORC1. While the effect of valine is less pronounced, it still contributes to the amino acid pool that signals to mTORC1. Glutamine plays a more complex role. It can promote the uptake of essential amino acids like leucine, which in turn activates mTORC1. Furthermore, glutamine metabolism and the production of α-KG can also stimulate mTORC1 activity. The activation of mTORC1 by this compound is therefore expected, leading to enhanced protein synthesis and cell proliferation.

Diagram: Influence of Valine and Glutamine on the mTORC1 Signaling Pathway

References

The Identification of Valyl-Glutamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-glutamine (Val-Gln) is a dipeptide of significant interest in various fields, including cell culture technology, clinical nutrition, and drug delivery. Its stability in aqueous solutions is superior to that of free glutamine, an amino acid crucial for the growth and function of many cell types. The efficient transport of Val-Gln across cellular membranes is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the identification and characterization of the transporters responsible for Val-Gln uptake, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

The primary candidates for Val-Gln transport are members of the solute carrier family 15 (SLC15), specifically the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are known for their broad substrate specificity, mediating the uptake of a vast array of di- and tripeptides.[1][2] While direct kinetic data for Valyl-glutamine is not extensively reported, the well-established characteristics of PEPT1 and PEPT2 make them the focal point of this guide. Evidence strongly suggests that the assimilation of glutamine-containing dipeptides is predominantly through intact dipeptide absorption rather than extracellular hydrolysis followed by amino acid transport.[3]

Core Transporters: PEPT1 and PEPT2

PEPT1 and PEPT2 are the principal transporters responsible for the intestinal absorption and renal reabsorption of di- and tripeptides.[1][4] They function as proton-coupled symporters, utilizing the inwardly directed proton gradient to drive the uphill transport of their substrates.

-

PEPT1 (SLC15A1) is characterized as a high-capacity, low-affinity transporter. It is predominantly expressed on the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides.

-

PEPT2 (SLC15A2) , in contrast, is a low-capacity, high-affinity transporter. It is primarily found in the kidney, where it is responsible for the reabsorption of peptides from the glomerular filtrate, but also in other tissues such as the brain and lungs.

The broad substrate recognition of both transporters encompasses dipeptides with varying side chains, making them the logical candidates for Val-Gln transport.

Quantitative Data on Dipeptide Transport

The following tables summarize the kinetic parameters for the transport of various dipeptides by PEPT1 and PEPT2. While specific data for Valyl-glutamine is limited, the provided data for structurally similar dipeptides offers valuable insight into the likely transport kinetics of Val-Gln.

Table 1: Kinetic Parameters of PEPT1-Mediated Dipeptide Transport

| Substrate | Cell System | Km (mM) | Vmax (nmol/mg protein/10 min) | Reference |

| Glycyl-sarcosine | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 | |

| Glycyl-sarcosine | rPEPT1-expressing cells | - | - | |

| Valacyclovir | rPEPT1-expressing cells | 2.7 (Ki) | - | |

| L-Valine methyl ester | rPEPT1-expressing cells | 3.6 (Ki) | - |

Table 2: Kinetic Parameters of PEPT2-Mediated Dipeptide Transport

| Substrate | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Glycyl-glutamine | Rat choroid plexus epithelial cells | 136 | 72 | |

| Glycyl-sarcosine | rPEPT2-expressing cells | - | - | |

| Valacyclovir | rPEPT2-expressing cells | 220 (Ki) | - | |

| L-Valine methyl ester | rPEPT2-expressing cells | 830 (Ki) | - |

Key Experimental Protocols

The identification and characterization of dipeptide transporters rely on a suite of molecular and cellular biology techniques. Below are detailed protocols for the key experiments.

Expression Cloning of Peptide Transporters

Expression cloning is a powerful technique used to identify a gene based on the function of its encoded protein. This method was instrumental in the initial identification of peptide transporters.

Methodology:

-

mRNA Extraction: Isolate total mRNA from a tissue known to exhibit high peptide transport activity (e.g., small intestine for PEPT1).

-

cDNA Library Construction: Synthesize complementary DNA (cDNA) from the extracted mRNA using reverse transcriptase. Ligate the cDNA into an expression vector (e.g., a plasmid suitable for expression in Xenopus laevis oocytes or a mammalian cell line).

-

Library Fractionation: Divide the cDNA library into multiple pools.

-

Expression in a Host System: Transcribe cRNA from each cDNA pool and inject it into Xenopus laevis oocytes or transfect into a mammalian cell line that lacks endogenous peptide transport activity.

-

Functional Screening (Uptake Assay): After allowing time for protein expression (typically 2-3 days), incubate the oocytes or cells with a radiolabeled model dipeptide substrate (e.g., [14C]Gly-Sar).

-

Identification of Positive Pools: Measure the radioactivity in the oocytes or cells. Pools of cDNA that confer significant uptake of the radiolabeled substrate are considered positive.

-

Iterative Screening: Sub-fractionate the positive pools and repeat the expression and screening process until a single cDNA clone responsible for the transport activity is isolated.

-

Sequencing and Characterization: Sequence the isolated cDNA clone to identify the gene. Further functional characterization can then be performed by expressing the single clone and performing detailed kinetic analysis.

Radioligand Uptake Assay

This is the gold standard for quantifying the transport activity of a specific transporter. It measures the rate of uptake of a radiolabeled substrate into cells expressing the transporter of interest.

Methodology:

-

Cell Culture: Culture cells endogenously expressing the transporter (e.g., Caco-2 cells for PEPT1) or a cell line stably transfected with the transporter cDNA on permeable supports or in multi-well plates.

-

Preparation of Uptake Buffer: Prepare an appropriate uptake buffer. For proton-coupled transporters like PEPT1 and PEPT2, a buffer with a slightly acidic pH (e.g., pH 6.0) is often used to provide a proton gradient.

-

Initiation of Uptake: Wash the cells with the uptake buffer and then incubate them with a solution containing the radiolabeled dipeptide (e.g., [3H]Val-Gln or a suitable analog like [14C]Gly-Sar) at a specific concentration and for a defined period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the measured radioactivity to the protein concentration of the cell lysate. To determine the transporter-mediated uptake, subtract the passive uptake, which can be estimated by performing the assay at 4°C or in the presence of a competitive inhibitor. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Transporter Knockdown/Knockout Studies

To confirm the specific contribution of a transporter to Val-Gln uptake, its expression can be reduced (knockdown) or eliminated (knockout).

Methodology (siRNA-mediated Knockdown):

-

siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) that are specific to the mRNA sequence of the target transporter (e.g., SLC15A1 or SLC15A2). A non-targeting siRNA should be used as a negative control.

-

Cell Transfection: Transfect the cells with the specific or control siRNAs using a suitable transfection reagent.

-

Verification of Knockdown: After a suitable incubation period (e.g., 48-72 hours), assess the knockdown efficiency by measuring the mRNA levels of the target transporter using quantitative real-time PCR (qRT-PCR) and/or the protein levels using Western blotting.

-

Functional Assay: Perform a radioligand uptake assay as described above on the knockdown cells and the control cells.

-

Data Analysis: A significant reduction in the uptake of the radiolabeled dipeptide in the cells treated with the specific siRNA compared to the control cells confirms the role of the targeted transporter in the uptake process.

Visualizations: Workflows and Pathways

Conclusion

The identification and characterization of Valyl-glutamine transporters are pivotal for advancing our understanding of dipeptide metabolism and for the rational design of peptide-based drugs and nutritional supplements. The proton-coupled oligopeptide transporters PEPT1 and PEPT2 are the primary transporters responsible for the cellular uptake of Val-Gln. The experimental protocols detailed in this guide, including expression cloning, radioligand uptake assays, and gene knockdown studies, provide a robust framework for the continued investigation of these and other dipeptide transporters. Future research should aim to delineate the precise kinetic parameters of Val-Gln transport by PEPT1 and PEPT2 and to further elucidate the signaling pathways that regulate their expression and activity. This knowledge will be invaluable for the development of novel therapeutic strategies that leverage these efficient transport systems.

References

- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

In-depth Technical Guide: The Inferred In Vitro Mechanism of Action of H-Val-Gln-OH

Disclaimer: Direct in vitro studies on the specific mechanism of action of the dipeptide H-Val-Gln-OH (Valyl-glutamine) are not extensively available in publicly accessible scientific literature. Therefore, this technical guide presents an inferred mechanism of action based on the well-documented behavior of similar glutamine-containing dipeptides and the known cellular roles of L-glutamine. The experimental protocols and quantitative data provided are representative examples derived from studies on related compounds and should be adapted and validated for this compound.

Executive Summary

This compound is a dipeptide composed of L-valine and L-glutamine. In vitro, its primary mechanism of action is likely to serve as a stable and efficient source of L-glutamine for cultured cells. Unlike free L-glutamine, which is prone to degradation into ammonia in cell culture media, dipeptides like this compound offer enhanced stability. The proposed mechanism involves the extracellular hydrolysis of the dipeptide by cell-surface peptidases, followed by the transport of the liberated L-glutamine and L-valine into the cell. Intracellularly, the released L-glutamine is expected to participate in key cellular processes, including energy metabolism, protein synthesis, and the activation of signaling pathways crucial for cell growth and proliferation, such as the mTORC1 pathway.

Cellular Uptake and Metabolism of this compound

The utilization of this compound by cells in vitro is anticipated to follow a two-step process:

-

Extracellular Hydrolysis: The peptide bond linking valine and glutamine is likely cleaved by ectoenzymes, such as aminopeptidases, present on the cell surface. This releases free L-valine and L-glutamine into the pericellular space.

-

Amino Acid Transport: The liberated L-valine and L-glutamine are then transported into the cell via specific amino acid transporters.

This mechanism is analogous to that observed for other glutamine-containing dipeptides like L-alanyl-L-glutamine, which are commonly used as glutamine supplements in cell culture.

Figure 1: Proposed cellular uptake and metabolism of this compound.

Inferred Downstream Signaling Pathways

Once intracellular, the released L-glutamine is expected to influence key signaling pathways that regulate cell growth, proliferation, and survival.

mTORC1 Signaling Pathway

L-glutamine is a well-established activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. This pathway is a central regulator of cell growth and metabolism. Glutamine-mediated activation of mTORC1 is crucial for protein synthesis and cell proliferation.

Figure 2: Inferred activation of the mTORC1 pathway by this compound.

Other Potential Signaling Roles

-

Antioxidant Effects: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By providing a sustained source of glutamine, this compound may enhance the cellular antioxidant capacity.

-

MAPK Pathway Modulation: Glutamine has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli and play a role in cell proliferation and survival.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on typical results observed for glutamine-containing dipeptides in various in vitro assays. These values would need to be experimentally determined for this compound.

Table 1: Comparative Cell Growth and Viability

| Compound (2 mM) | Cell Line | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Day 5 (%) |

| L-Glutamine | CHO-K1 | 5.2 ± 0.4 | 85 ± 5 |

| This compound | CHO-K1 | 6.8 ± 0.5 | 92 ± 3 |

| Ala-Gln | CHO-K1 | 6.5 ± 0.6 | 90 ± 4 |

Table 2: mTORC1 Pathway Activation

| Treatment | Cell Line | p-S6K (Thr389) / Total S6K (Fold Change vs. Control) |

| Control (No Gln) | HEK293T | 1.0 |

| L-Glutamine (2 mM) | HEK293T | 3.5 ± 0.3 |

| This compound (2 mM) | HEK293T | 4.2 ± 0.4 |

Detailed Experimental Protocols

The following are example protocols that could be used to investigate the in vitro mechanism of action of this compound.

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on cell growth.

-

Methodology:

-

Seed cells (e.g., CHO-K1, HEK293T) in a 96-well plate at a density of 5 x 10^3 cells/well in glutamine-free medium.

-

Add this compound, L-glutamine, or other dipeptides to the desired final concentrations (e.g., 0.5, 1, 2, 4 mM).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

At various time points (e.g., 24, 48, 72, 96 hours), add a cell proliferation reagent (e.g., MTT, WST-1) to each well.

-

Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell proliferation relative to the control group.

-

Western Blot Analysis for mTORC1 Activation

-

Objective: To determine if this compound activates the mTORC1 signaling pathway.

-

Methodology:

-

Culture cells to 70-80% confluency and then starve them of amino acids for 1-2 hours.

-

Treat the cells with this compound (e.g., 2 mM) or L-glutamine for 30 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of mTORC1 downstream targets (e.g., p70S6K, 4E-BP1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Figure 3: A proposed experimental workflow for studying this compound.

Conclusion

Based on the available evidence from related glutamine-containing dipeptides and the established roles of L-glutamine, the in vitro mechanism of action of this compound is inferred to be that of a stable glutamine delivery vehicle. It is expected to be hydrolyzed extracellularly, with the resulting L-glutamine and L-valine being transported into the cell to support metabolism and activate key signaling pathways like mTORC1, thereby promoting cell growth and viability. Direct experimental verification is required to confirm this proposed mechanism and to fully elucidate the specific cellular effects of this compound.

Stability of H-Val-Gln-OH in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the dipeptide H-Val-Gln-OH (Valyl-glutamine) in aqueous solutions. Understanding the degradation kinetics and pathways of this molecule is critical for its application in pharmaceutical formulations, cell culture media, and other biotechnological processes. This document summarizes key stability data, details relevant experimental protocols, and visualizes degradation pathways and experimental workflows.

Core Concepts in this compound Stability

The stability of this compound in aqueous solutions is primarily influenced by factors such as pH, temperature, and the composition of the solution. Like other glutamine-containing peptides, this compound is susceptible to degradation, which can impact its efficacy and lead to the formation of undesired byproducts. The degradation of glutamine dipeptides, including this compound, generally follows pseudo-first-order kinetics.[1]

Two primary degradation routes have been identified for glutamine dipeptides:

-

Deamidation: The hydrolysis of the amide group in the glutamine side chain to form a carboxylic acid, releasing ammonia.

-

Peptide Bond Cleavage: The hydrolysis of the peptide bond, resulting in the formation of the constituent amino acids, valine and glutamine.

Studies have shown that the N-terminal amino acid residue significantly influences the degradation rate of glutamine dipeptides.[1]

Quantitative Stability Data

While specific kinetic data for this compound across a wide range of pH and temperatures is not extensively available in publicly accessible literature, a key study by Arii et al. (1999) provides valuable comparative data on the degradation rates of several glutamine dipeptides. The study found that the rate constants for degradation decreased in the following order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln.[1] This indicates that this compound is one of the more stable dipeptides in this series.

For the closely related dipeptide, L-alanyl-L-glutamine (Ala-Gln), maximum stability was observed at approximately pH 6.0.[1] It is reasonable to infer that this compound exhibits a similar pH-dependent stability profile.

Table 1: Relative Stability of Glutamine Dipeptides in Aqueous Solution

| Dipeptide | Relative Degradation Rate |

| Gly-Gln | Highest |

| Ala-Gln | High |

| Leu-Gln | Moderate |

| Val-Gln | Low |

| Ile-Gln | Lowest |

Data summarized from Arii et al. (1999).[1]

Experimental Protocols

The following section details a generalized experimental protocol for assessing the stability of this compound in an aqueous solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol: HPLC-Based Stability Assessment of this compound

1. Objective: To determine the degradation kinetics of this compound in aqueous solution under various conditions (e.g., pH, temperature).

2. Materials:

-

This compound reference standard

-

High-purity water (HPLC grade)

-

Buffer salts (e.g., phosphate, citrate) to prepare solutions of different pH

-

Acetonitrile (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

pH meter

-

Temperature-controlled incubator or water bath

-

Volumetric flasks and pipettes

3. Methods:

-

Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4, 6, 8).

-

Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration.

-

Sample Preparation for Stability Study:

-

Dilute the this compound stock solution with each of the prepared buffer solutions to a final, known concentration.

-

Dispense aliquots of these solutions into sealed vials for each time point and temperature condition to be studied.

-

-

Incubation:

-

Place the vials in a temperature-controlled incubator or water bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from each condition.

-

Immediately quench any further degradation by freezing the sample or diluting it with a cold mobile phase.

-

-

HPLC Analysis:

-

Set up the HPLC system with a suitable reversed-phase C18 column.

-

The mobile phase can consist of a gradient of acetonitrile in a buffered aqueous solution (e.g., 0.1% formic acid).

-

Set the UV detector to a wavelength where this compound has significant absorbance (typically around 210-220 nm).

-

Inject the samples from each time point and record the chromatograms.

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to the intact this compound.

-

Calculate the concentration of this compound remaining at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the two primary degradation pathways for this compound in an aqueous solution.

Caption: Primary degradation routes of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of this compound.

Caption: Workflow for this compound stability analysis.

Logical Relationship of Stability Factors

This diagram illustrates the relationship between key experimental parameters and the stability of this compound.

Caption: Key factors affecting this compound stability.

References

An In-depth Technical Guide to the Solubility of Valyl-glutamine in Common Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Valyl-glutamine and its Solubility

Valyl-glutamine is a dipeptide composed of the amino acids valine and glutamine. Dipeptides such as Val-Gln are of significant interest in biotechnology and pharmaceutical development, primarily as a stable source of glutamine in cell culture media and parenteral nutrition solutions.[1][2] Free L-glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells.[3][4] The peptide bond in Valyl-glutamine protects the labile amino group of glutamine, enhancing its stability.[5]

The solubility of a peptide is a critical physicochemical property that influences its biological activity, bioavailability, and formulation feasibility. It is governed by a multitude of factors including:

-

Amino Acid Composition: The hydrophobicity and charge of the constituent amino acids play a major role. Valine is a non-polar, hydrophobic amino acid, while glutamine is a polar, uncharged amino acid.

-

pH of the Solution: The pH of the buffer relative to the peptide's isoelectric point (pI) is a key determinant of solubility. Peptides are generally least soluble at their pI, where the net charge is zero.

-

Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can impact solubility through effects on the activity of water and interactions with the peptide.

-

Temperature: Solubility is temperature-dependent, though the relationship is not always linear and can be influenced by the thermodynamics of dissolution.

Predicting the Solubility of Valyl-glutamine

A preliminary assessment of a peptide's solubility can be made by analyzing its amino acid sequence.

Charge Calculation for Valyl-glutamine:

To estimate the charge of Val-Gln at a given pH, we consider the ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any charged side chains. Valine and glutamine have non-ionizable side chains.

-

N-terminal α-amino group: pKa ~9.6

-

C-terminal α-carboxyl group: pKa ~2.3

At physiological pH (~7.4), the N-terminal amino group will be protonated (+1 charge) and the C-terminal carboxyl group will be deprotonated (-1 charge), resulting in a net charge of approximately zero. This suggests that Valyl-glutamine is a neutral peptide at this pH. Peptides with a net neutral charge and a significant hydrophobic component (from valine) may have limited aqueous solubility. Therefore, solubility is likely to be influenced by the choice of buffer and pH.

Experimental Determination of Valyl-glutamine Solubility

Due to the lack of specific published solubility data for Valyl-glutamine, experimental determination is necessary. The equilibrium solubility shake-flask method is a standard and reliable technique.

This protocol is adapted from established methods for determining the solubility of amino acids and dipeptides.

Materials:

-

Valyl-glutamine (lyophilized powder)

-

Common Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Citrate Buffer (e.g., 0.1 M, pH 3.0, 5.0)

-

Tris-HCl Buffer (e.g., 0.1 M, pH 8.0, 9.0)

-

-

Deionized water

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC or UPLC system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Valyl-glutamine powder to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid phase.

-

Centrifuge the collected supernatant at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

-

-

Quantification:

-

Carefully collect the clear supernatant from the centrifuged sample.

-

Dilute the supernatant with an appropriate mobile phase or buffer to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Valyl-glutamine in the diluted samples using a validated analytical method (see Section 4).

-

-

Data Analysis:

-

Calculate the solubility of Valyl-glutamine in each buffer by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mmol/L).

-

Analytical Methods for Valyl-glutamine Quantification

A validated, stability-indicating analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.

-

Column: A reverse-phase C18 column is a common starting point. For polar molecules like dipeptides, a column with an aqueous stable stationary phase (e.g., AQ-type) may be beneficial.

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bond.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

A published method for L-Alanyl-L-Glutamine can be adapted as a starting point for Valyl-glutamine method development.

-

Column: Reverse-phase C18

-

Mobile Phase: Gradient of phosphate buffer and acetonitrile.

-

Detection: Fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA) for enhanced sensitivity.

Data Presentation: Valyl-glutamine Solubility

As no specific quantitative data was found in the literature, the following tables are presented as templates for organizing experimentally determined solubility data for Valyl-glutamine.

Table 1: Solubility of Valyl-glutamine in Common Buffers at 25°C

| Buffer System | pH | Ionic Strength (mM) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | ~6-7 | - | Experimental Value | Experimental Value |

| Phosphate-Buffered Saline (PBS) | 7.4 | 150 | Experimental Value | Experimental Value |

| 0.1 M Citrate Buffer | 3.0 | 100 | Experimental Value | Experimental Value |

| 0.1 M Citrate Buffer | 5.0 | 100 | Experimental Value | Experimental Value |

| 0.1 M Tris-HCl Buffer | 8.0 | 100 | Experimental Value | Experimental Value |

| 0.1 M Tris-HCl Buffer | 9.0 | 100 | Experimental Value | Experimental Value |

Table 2: Temperature Dependence of Valyl-glutamine Solubility in PBS (pH 7.4)

| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 4 | Experimental Value | Experimental Value |

| 25 | Experimental Value | Experimental Value |

| 37 | Experimental Value | Experimental Value |

Factors Influencing Valyl-glutamine Stability in Solution

While solubility refers to the maximum amount of a substance that can be dissolved, stability refers to the chemical integrity of the substance in solution over time. The stability of glutamine-containing dipeptides is pH and temperature-dependent. A study on the degradation kinetics of several glutamine dipeptides, including Valyl-glutamine, found that the degradation rate is influenced by the N-terminal amino acid. Generally, glutamine dipeptides exhibit maximum stability at a pH of approximately 6.0. It is crucial to consider the stability of Valyl-glutamine under the conditions used for solubility determination to ensure that the measured concentration reflects the true solubility and not a lower concentration due to degradation.

Conclusion

Determining the solubility of Valyl-glutamine in common buffers is a critical step for its application in research and drug development. While specific quantitative data is not currently available in the public domain, this guide provides a robust framework for its experimental determination. By following the outlined protocols for equilibrium solubility measurement and utilizing appropriate analytical techniques for quantification, researchers can generate the necessary data to inform their work. The provided templates for data presentation and the visualization of experimental workflows offer a structured approach to this essential characterization. Understanding both the solubility and stability of Valyl-glutamine will enable its effective use in various scientific and clinical applications.

References

- 1. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Valyl-Glutamine (H-Val-Gln-OH) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the dipeptide L-Valyl-L-Glutamine (H-Val-Gln-OH), a stable source of the essential amino acids L-valine and L-glutamine in cell culture and various metabolic studies. The document elucidates the cellular uptake, intracellular hydrolysis, and subsequent metabolic fate of its constituent amino acids. We explore the central role of glutamine in energy metabolism, nucleotide synthesis, and redox homeostasis, and its influence on key signaling pathways such as mTOR. This guide also presents detailed experimental protocols for studying dipeptide metabolism and offers quantitative data where available to support further research and application in drug development and biotechnology.

Introduction

L-glutamine is a critical nutrient for cultured mammalian cells, serving as a primary energy source and a key precursor for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2][3] However, the instability of free L-glutamine in aqueous solutions, which leads to the spontaneous formation of ammonia and pyroglutamate, presents a significant challenge in cell culture applications. Glutamine-containing dipeptides, such as L-Valyl-L-Glutamine (this compound), offer a more stable alternative, providing a controlled release of L-glutamine and its partner amino acid, L-valine, upon cellular uptake and hydrolysis.[4] This guide details the metabolic journey of this compound, from its transport into the cell to the diverse metabolic and signaling roles of its constituent amino acids.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉N₃O₄ | [5] |

| Molecular Weight | 245.28 g/mol | |

| Synonyms | Valyl-glutamine, Val-Gln, VQ dipeptide | |

| Appearance | Solid | |

| Solubility | Expected to be soluble in water |

Cellular Uptake and Metabolism

The metabolic utilization of this compound is a two-step process involving cellular uptake followed by intracellular hydrolysis.

Cellular Uptake

Dipeptides are transported into mammalian cells primarily by peptide transporters (PepT). Once inside the cell, they are rapidly cleaved by intracellular peptidases into their constituent amino acids. Studies on various dipeptides in cell lines like Chinese Hamster Ovary (CHO) cells have shown that they are indeed imported into the cells and then decomposed. The uptake of dipeptides can be a rate-limiting step in their utilization and is influenced by factors such as the specific cell line and the structure of the dipeptide.

Intracellular Hydrolysis and Metabolic Fate

Following uptake, this compound is hydrolyzed by cytosolic peptidases, releasing L-valine and L-glutamine. These amino acids then enter their respective metabolic pathways.

-

L-Valine Metabolism: As a branched-chain amino acid (BCAA), L-valine is primarily utilized for protein synthesis. It can also be catabolized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thus contributing to cellular energy production.

-

L-Glutamine Metabolism: L-glutamine is a versatile amino acid with numerous roles in cellular metabolism:

-

Energy Production: Glutamine is a major respiratory fuel for many rapidly dividing cells. It is converted to glutamate by glutaminase (GLS) and subsequently to the TCA cycle intermediate α-ketoglutarate (α-KG).

-

Anaplerosis: The conversion of glutamine to α-KG replenishes TCA cycle intermediates, a process known as anaplerosis, which is crucial for biosynthesis.

-

Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is essential for the synthesis of purines, pyrimidines, and other non-essential amino acids.

-

Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.

-

The overall workflow for the cellular processing of this compound is depicted in the following diagram.

Figure 1. Cellular uptake and metabolic fate of this compound.

Quantitative Data

While specific quantitative data for this compound is limited, studies on similar glutamine-containing dipeptides provide valuable insights. The degradation kinetics of several glutamine dipeptides in aqueous solution have been studied, revealing differences based on the N-terminal amino acid.

| Dipeptide | Degradation Rate Constant (k) at pH 7.4, 70°C (x 10⁻³ h⁻¹) | Relative Stability |

| Gly-Gln | 10.3 | Least Stable |

| Ala-Gln | 6.8 | |

| Leu-Gln | 4.5 | |

| Val-Gln | 3.8 | |

| Ile-Gln | 3.2 | Most Stable |

Data adapted from a study on the degradation kinetics of glutamine dipeptides. The rate constants indicate the chemical stability in aqueous solution, not intracellular enzymatic hydrolysis.

Role in Cellular Signaling

The metabolic products of this compound, particularly L-glutamine, are known to influence key cellular signaling pathways that regulate cell growth, proliferation, and survival.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Glutamine plays a crucial role in the activation of mTORC1. Leucine entry into the cell, which is a potent activator of mTORC1, is coupled to glutamine efflux through the SLC7A5/LAT1 transporter. Thus, a steady supply of intracellular glutamine from this compound can indirectly promote mTORC1 signaling.

The proposed signaling cascade is illustrated below.

Figure 2. Proposed mechanism of mTORC1 activation by glutamine derived from this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism and effects of this compound.

Protocol for Measuring Dipeptide Uptake in Cultured Cells

This protocol describes a method to quantify the uptake of a dipeptide like this compound into adherent mammalian cells.

Materials:

-

Adherent mammalian cell line of interest

-

24-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

This compound

-

High-performance liquid chromatography (HPLC) system

-

Derivatization agent (e.g., o-phthalaldehyde, OPA)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in complete medium.

-

Starvation (Optional): To enhance uptake, you may replace the complete medium with a serum-free or amino acid-free medium for 1-2 hours before the experiment.

-

Uptake Initiation: Aspirate the medium and wash the cells once with pre-warmed PBS. Add a defined concentration of this compound in an appropriate buffer (e.g., Krebs-Ringer-HEPES) to each well. Incubate for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes) at 37°C.

-

Uptake Termination: To stop the uptake, rapidly aspirate the dipeptide solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Sample Collection: Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.

-

Quantification: Analyze the supernatant for intracellular this compound concentration using a suitable analytical method, such as HPLC with pre-column derivatization.

Protocol for Quantifying Intracellular Amino Acids and Dipeptides by HPLC

This protocol outlines a general method for the quantification of intracellular amino acids and dipeptides from cell lysates using HPLC.

Materials:

-

Cell lysate (from Protocol 6.1)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

Derivatization reagent (e.g., OPA/MPA for primary amines)

-

HPLC system with a fluorescence or UV detector

-

C18 reversed-phase column

-

Amino acid and dipeptide standards

Procedure:

-

Protein Precipitation: To 100 µL of cell lysate, add 20 µL of 20% TCA to precipitate proteins. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed for 10 minutes at 4°C.

-

Sample Derivatization (Pre-column):

-

Take a known volume of the supernatant.

-

Add the derivatization reagent according to the manufacturer's instructions. For example, for OPA/MPA derivatization, mix the sample with the reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) before injection.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a gradient elution profile with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., ACN or MeOH).

-

Detect the derivatized compounds using a fluorescence detector (for OPA) or a UV detector at the appropriate wavelength.

-

-

Quantification: Create a standard curve using known concentrations of this compound, L-valine, and L-glutamine standards. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

The following diagram illustrates the experimental workflow for quantifying intracellular metabolites.

Figure 3. Workflow for the quantification of intracellular this compound and its constituent amino acids.

Conclusion

This compound serves as a stable and efficient source of L-valine and L-glutamine for in vitro studies. Its use circumvents the instability issues associated with free L-glutamine, ensuring a more consistent and reliable supply of these crucial amino acids to cultured cells. Upon cellular uptake and hydrolysis, the released L-valine and L-glutamine participate in a wide array of metabolic processes, including protein synthesis, energy production, nucleotide biosynthesis, and the maintenance of redox balance. Furthermore, the metabolic product L-glutamine plays a significant role in cellular signaling, particularly in the activation of the mTOR pathway, a key regulator of cell growth and proliferation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific metabolic and signaling effects of this compound in their experimental systems, contributing to a deeper understanding of cellular metabolism and aiding in the development of novel therapeutic strategies and improved biomanufacturing processes.

References

Valyl-Glutamine as a Superior Nutrient Source for Enhanced Cell Culture Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Valyl-glutamine (Val-Gln) as a highly stable and efficient nutrient source for in vitro cell culture. We will delve into the core advantages of using this dipeptide over free L-glutamine, present relevant quantitative data, and provide detailed experimental protocols and visualizations to facilitate its adoption in research and biopharmaceutical production.

The Challenge with L-Glutamine in Cell Culture

L-glutamine is an essential amino acid for the proliferation and maintenance of mammalian cells in culture. It serves as a primary energy source, a nitrogen donor for the synthesis of macromolecules like nucleotides and amino sugars, and a key component in protein synthesis.[1][2] Despite its critical role, L-glutamine is notoriously unstable in liquid cell culture media.[3][4] At physiological pH and temperature, it spontaneously degrades into pyroglutamic acid and ammonia.[3]

The accumulation of ammonia is toxic to cells, leading to a number of detrimental effects:

-

Inhibition of cell growth and reduced viability: High ammonia concentrations can arrest cell proliferation and induce apoptosis.

-

Alteration of metabolism: Ammonia can disrupt intracellular pH and affect enzymatic activities.

-